2-Ethoxy-3-methyl-5H-benzo[7]annulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-3-methyl-5H-benzo[7]annulene is an organic compound with the molecular formula C14H16O and a molecular weight of 200.28 g/mol
Preparation Methods
Formation of the benzoannulene core: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the ethoxy group: This step may involve the use of ethylating agents under controlled conditions.
Introduction of the methyl group: This can be done using methylating agents in the presence of suitable catalysts.
Chemical Reactions Analysis
2-Ethoxy-3-methyl-5H-benzo[7]annulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups using appropriate reagents and conditions. For example, halogenation can be achieved using halogenating agents like bromine or chlorine.
Scientific Research Applications
Chemistry: The compound’s unique aromatic properties make it a valuable subject for studying aromaticity and related phenomena.
Biology: It can be used as a probe to investigate biological processes involving aromatic compounds.
Medicine: The compound’s structure may serve as a scaffold for designing new drugs with potential therapeutic applications.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Ethoxy-3-methyl-5H-benzo[7]annulene is not well-documented. its effects are likely mediated through interactions with molecular targets such as enzymes or receptors. The compound’s aromatic structure allows it to participate in π-π interactions and other non-covalent interactions, which can influence its biological activity.
Comparison with Similar Compounds
2-Ethoxy-3-methyl-5H-benzo[7]annulene can be compared with other benzoannulene derivatives, such as:
- 3-Ethoxy-2-methyl-5H-benzo[7]annulene
- 2-Methoxy-3-methyl-5H-benzo[7]annulene
- 2-Ethoxy-3-ethyl-5H-benzo[7]annulene
These compounds share similar core structures but differ in the nature and position of substituents. The unique combination of ethoxy and methyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-ethoxy-2-methyl-9H-benzo[7]annulene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-3-15-14-10-13-8-6-4-5-7-12(13)9-11(14)2/h4-6,8-10H,3,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGYEGZNUHIDRJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(CC=CC=C2)C=C1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.